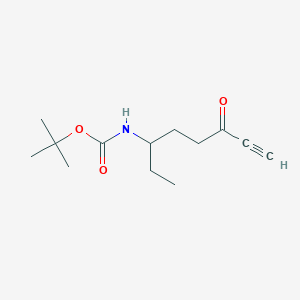

tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate

Description

Significance of Integrated Carbamate (B1207046), Ketone, and Alkyne Moieties in Chemical Synthesis

The synthetic utility of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate stems directly from the distinct and complementary reactivity of its three functional groups.

The Carbamate Moiety : The tert-butyl carbamate (Boc) group is one of the most common protecting groups for amines in organic synthesis. nih.govwikipedia.org Carbamates are generally stable under a wide range of chemical conditions but can be readily removed when needed, typically under acidic conditions. nih.gov This feature allows the nitrogen atom's nucleophilicity and basicity to be masked, preventing it from interfering with reactions targeting the ketone or alkyne groups. The Boc group thus offers crucial control over the reaction sequence.

The Ketone Moiety : Ketones are versatile functional groups that serve as key building blocks in the synthesis of many complex organic compounds. britannica.com The carbonyl carbon is electrophilic and susceptible to attack by a wide variety of nucleophiles, enabling the formation of new carbon-carbon bonds. Furthermore, ketones can be transformed into other functional groups, such as alcohols, alkenes, or alkanes, providing additional synthetic pathways. The presence of a ketone allows for molecular elaboration through reactions like aldol (B89426) condensations, Grignard reactions, and Wittig reactions. britannica.com

The Alkyne Moiety : The terminal alkyne is a particularly powerful functional group in modern synthesis. Alkynes can be used as precursors to carbonyl compounds, effectively serving as masked ketones or aldehydes. mdpi.com More importantly, the terminal alkyne is a key participant in a variety of powerful coupling reactions. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazoles, or palladium-catalyzed Sonogashira coupling to create new carbon-carbon bonds with aryl or vinyl halides. The enantioselective addition of alkynes to carbonyl groups is also a fundamental method for preparing versatile chiral building blocks like propargylic alcohols. nih.gov

The integration of these three moieties into a single molecule provides a platform for orthogonal chemical strategies, where each functional group can be addressed independently without affecting the others. This allows for a modular and highly flexible approach to the synthesis of complex target structures.

Overview of Principal Research Trajectories Pertaining to this compound

While specific published research focusing exclusively on this compound is limited, its structure suggests several promising avenues for future investigation and application in organic synthesis.

Synthesis of Novel Heterocyclic Scaffolds : The arrangement of the amine (protected as a carbamate), the ketone, and the alkyne presents an ideal starting point for the synthesis of various nitrogen-containing heterocyclic compounds. For example, intramolecular reactions, potentially triggered by deprotection of the amine, could lead to the formation of piperidines, pyrrolidines, or other complex ring systems that are prevalent in pharmaceuticals and natural products.

Application in Medicinal Chemistry and Bioconjugation : The terminal alkyne functionality makes this molecule a prime candidate for use in bioconjugation via click chemistry. It could serve as a linker molecule to attach probes, drugs, or imaging agents to biomolecules. The core structure itself, after suitable modification, could be explored for biological activity, as polyfunctional molecules often interact specifically with biological targets.

Use as a Versatile Building Block in Total Synthesis : The compound can be envisioned as a versatile "chassis" for the assembly of more complex molecules. The alkyne can be elaborated through coupling reactions, the ketone can be used to form a new ring or introduce a stereocenter, and the amine can be deprotected and acylated or alkylated. This multi-faceted reactivity would allow for the rapid construction of molecular complexity from a single, advanced intermediate, streamlining the synthesis of natural products and other complex organic targets.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-6-10(8-9-11(15)7-2)14-12(16)17-13(3,4)5/h2,10H,6,8-9H2,1,3-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESITBWWZFRXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C#C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

Retrosynthetic Disconnection Strategies and Precursor Design

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate, several disconnection strategies can be envisioned.

A primary disconnection breaks the carbamate (B1207046) bond, leading to two key precursors: the amine intermediate, 3-aminooct-7-yn-6-one, and a tert-butoxycarbonyl (Boc) donating agent like di-tert-butyl dicarbonate (B1257347). This is a common and reliable method for installing Boc protecting groups. masterorganicchemistry.comchemistrysteps.com

Further disconnection of the amino-ketone-alkyne backbone can be approached in several ways:

Disconnection adjacent to the carbonyl group: Breaking the C5-C6 bond suggests a synthesis involving the acylation of a suitable organometallic reagent derived from a protected 3-aminopentyne fragment.

Disconnection at the C4-C5 bond: This approach would involve an alkylation reaction, where a three-carbon amino-containing fragment is coupled with a five-carbon keto-alkyne fragment.

Disconnection at the alkyne: A C-C bond formation strategy, such as the alkylation of an acetylide, can be used to introduce the terminal alkyne at a late stage of the synthesis. chemistrysteps.comkhanacademy.org

These strategies guide the design of precursors, balancing the complexity of the fragments with the reliability of the coupling reactions. The choice of a specific route often depends on the availability of starting materials and the desire to control stereochemistry if applicable.

Installation of the tert-butyl Carbamate Functionality

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org Several methods are available for its installation.

The most direct method for forming the target carbamate is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is typically performed in the presence of a mild base and is highly efficient for a wide range of primary and secondary amines. fishersci.co.uk

Modern catalytic methods have also been developed for N-tert-butoxycarbonylation. For instance, ionic liquids or catalysts like perchloric acid adsorbed on silica gel can promote the reaction under mild, solvent-free conditions. organic-chemistry.org Another advanced approach is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate, which offers a mild and efficient route to carbamates. organic-chemistry.org

Rearrangement reactions provide powerful, indirect methods for synthesizing carbamates from other functional groups, often with the advantage of retaining stereochemistry. chem-station.commasterorganicchemistry.com

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate intermediate. orgsyn.orgnih.gov This highly reactive isocyanate can then be trapped with an alcohol, such as tert-butanol, to yield the desired carbamate. nih.govnih.gov A significant advantage of this method is its tolerance for a wide variety of functional groups. nih.govresearchgate.net One-pot procedures have been developed where a carboxylic acid is treated with reagents like diphenylphosphorazidate (DPPA) or a combination of sodium azide and di-tert-butyl dicarbonate in the presence of tert-butanol to directly afford the Boc-protected amine. orgsyn.orgnih.govresearchgate.net

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, also proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com When the reaction is conducted in the presence of tert-butyl alcohol, the isocyanate is trapped to form the tert-butoxycarbonyl (Boc)-protected amine directly. wikipedia.org The classic conditions involve using bromine and a strong base, but milder reagents like N-bromosuccinimide (NBS) can also be employed. chem-station.comwikipedia.org

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

|---|---|---|

| Starting Material | Carboxylic Acid | Primary Amide |

| Key Intermediate | Acyl Azide ⟶ Isocyanate | N-bromoamide ⟶ Isocyanate |

| Reagents for Boc-Carbamate | DPPA or NaN₃/Boc₂O, t-BuOH | Br₂ or NBS, Base, t-BuOH |

| Key Advantage | Mild conditions, broad functional group tolerance. nih.govnih.gov | Utilizes readily available amides. |

| Consideration | Acyl azide intermediates can be unstable. orgsyn.org | Classic conditions use harsh base. chem-station.com |

In a molecule with multiple functional groups like this compound, an orthogonal protection strategy is crucial. This involves using protecting groups for different functionalities that can be removed under distinct conditions, without affecting the others. acs.org

The Boc group is acid-labile. chemistrysteps.comorganic-chemistry.org Therefore, protecting groups for the ketone and alkyne moieties must be stable to acid but removable under other conditions.

Alkyne Protection: The acidic proton of the terminal alkyne can be protected, for example, with a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups are stable to many reagents but can be selectively removed using fluoride sources (e.g., TBAF). researchgate.net This allows for manipulations at other parts of the molecule without affecting the alkyne until it is needed for a subsequent reaction.

Ketone Protection: The ketone can be protected as a ketal or acetal (e.g., using ethylene glycol), which is stable to basic and nucleophilic conditions but, like the Boc group, is cleaved with acid. Therefore, if the ketone needs to be protected during a non-acidic installation of the Boc group, a ketal could be used. However, the deprotection of both the Boc group and the ketal would occur simultaneously under acidic conditions.

The stability of the Boc group towards bases, nucleophiles, and hydrogenation conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule while the amine remains protected. organic-chemistry.org

Elaboration of the Oct-7-yn-3-yl Carbon Backbone

Constructing the eight-carbon backbone containing both a ketone and a terminal alkyne requires regioselective C-C bond-forming reactions.

The introduction of a terminal alkyne is a key step in the synthesis of the oct-7-yn-3-yl backbone. Several robust methods are available.

Alkylation of Acetylide Anions: Terminal alkynes are weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) to form nucleophilic acetylide ions. chemistrysteps.comsemanticscholar.org These anions can then react with primary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, effectively elongating the chain. chemistrysteps.com This is a fundamental strategy for building alkyne-containing structures. khanacademy.org

Homologation of Aldehydes: Another powerful set of methods involves converting an aldehyde into a terminal alkyne with one additional carbon atom.

Corey-Fuchs Reaction: This two-step process involves the reaction of an aldehyde with triphenylphosphine and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base (like n-butyllithium) to undergo elimination and metal-halogen exchange, yielding a lithium acetylide that can be quenched with water to give the terminal alkyne.

Seyferth-Gilbert-Bestmann-Ohira Homologation: This method offers a more direct, one-step conversion of an aldehyde to a terminal alkyne using a phosphonate reagent, such as the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). organic-chemistry.org This reaction is often high-yielding and proceeds under mild conditions. organic-chemistry.org

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Acetylide Alkylation | Terminal Alkyne + Alkyl Halide | Strong base (e.g., NaNH₂, n-BuLi), primary alkyl halide | Deprotonation of an alkyne to form a nucleophile, followed by Sₙ2 displacement of a halide. chemistrysteps.comsemanticscholar.org |

| Corey-Fuchs Reaction | Aldehyde | 1. CBr₄, PPh₃ 2. n-BuLi, then H₂O | A two-step conversion via a dibromoalkene intermediate. acs.org |

| Bestmann-Ohira Homologation | Aldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | A one-pot conversion of an aldehyde to a terminal alkyne. organic-chemistry.org |

Methodologies for Ketone Group Formation

The formation of the ketone functional group in the target molecule is a critical step. Several established methods for the synthesis of ynones (α,β-alkynyl ketones) can be adapted for this purpose. A common and effective strategy involves the oxidation of a secondary propargylic alcohol. This precursor can be synthesized by the addition of a metal acetylide to a suitable N-Boc protected amino aldehyde.

Oxidation of Propargylic Alcohols:

A widely used method for the preparation of ynones is the oxidation of the corresponding propargylic alcohol. acs.org Various oxidizing agents can be employed for this transformation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and broad functional group tolerance. wikipedia.org

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and efficient alternative for the oxidation of alcohols to ketones. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758).

Manganese Dioxide (MnO₂): Activated manganese dioxide is a selective reagent for the oxidation of allylic and propargylic alcohols. The reaction is heterogeneous and requires an excess of the reagent.

N-Iodosuccinimide (NIS): A convenient and mild approach for the construction of ynones involves the NIS-mediated oxidation of propargyl alcohols. acs.org

The general scheme for this approach is as follows:

Scheme 1: Synthesis of the target ynone via oxidation of a propargylic alcohol intermediate.

Alternative Routes to Ynones:

Other methodologies for the direct synthesis of the ynone moiety include:

Acylation of Alkynylmetal Reagents: The reaction of an acyl chloride with an organometallic acetylide, such as an alkynyl Grignard reagent or an alkynyl lithium species, can yield the desired ynone. wikipedia.org The use of Weinreb amides as the acylating agent can prevent over-addition.

Sonogashira Coupling followed by Oxidation: A palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with an acid chloride can be followed by an in-situ oxidation to afford the 1,2-diketone, which upon selective reduction could potentially yield the target ynone. researchgate.net

Oxidative C-C Bond Cleavage of Aldehydes: A gold-catalyzed method allows for the direct synthesis of ynones from readily available aldehydes and hypervalent alkynyl iodides through an in situ C-C bond oxidative cleavage using molecular oxygen. acs.orgorganic-chemistry.orgpkusz.edu.cnnih.gov

Stereoselective Synthesis of this compound and Its Chiral Analogues

The carbon atom bearing the N-Boc group in this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes is crucial for accessing enantiomerically pure forms of this compound and its analogues.

The key to a stereoselective synthesis lies in controlling the formation of the chiral center. This can be achieved through the use of chiral auxiliaries or catalytic asymmetric methods. A highly effective strategy is the asymmetric alkynylation of an aldehyde to establish the stereocenter of the resulting propargylic alcohol precursor.

Carreira's Asymmetric Alkynylation: A well-established method for the enantioselective addition of terminal alkynes to aldehydes is the Carreira protocol, which utilizes zinc triflate (Zn(OTf)₂) and a chiral ligand, typically (+)-N-methylephedrine. organic-chemistry.org This method is known for its operational simplicity and high enantioselectivities.

Other Chiral Ligands: Various other chiral ligands and metal catalysts have been developed for the asymmetric alkynylation of aldehydes, including BINOL-based ligands with titanium or indium catalysts. organic-chemistry.org

The enantiomerically enriched propargylic alcohol can then be oxidized to the corresponding chiral ynone without affecting the stereocenter.

If the starting material already contains a stereocenter, the introduction of a new chiral center needs to be controlled to achieve high diastereoselectivity. For instance, if a chiral N-Boc protected amino aldehyde is used, the addition of the acetylide can be influenced by the existing stereocenter, leading to a diastereomeric mixture of propargylic alcohols. The choice of reagents and reaction conditions can be optimized to favor the formation of one diastereomer over the other.

Furthermore, dynamic kinetic resolution (DKR) of racemic propargylic alcohols can be employed. This process combines the enzymatic resolution of one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of a single enantiomer of the acylated product. mdpi.com

Process Optimization and Scalability Assessments for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters and an assessment of its scalability.

For the proposed synthesis involving the alkynylation of an N-Boc amino aldehyde followed by oxidation, several parameters would need to be optimized.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Factors to Consider | Potential Impact |

| Solvent | Polarity, solubility of reactants and intermediates, boiling point. | Reaction rate, yield, and ease of workup. |

| Temperature | Reaction kinetics, stability of reactants and products. | Can influence reaction rate and selectivity, and minimize side reactions. |

| Concentration | Molarity of reactants. | Can affect reaction rate and in some cases, selectivity. |

| Catalyst Loading | For catalytic steps like asymmetric alkynylation. | Balancing reaction efficiency with cost and ease of removal. |

| Stoichiometry | Molar ratios of reactants and reagents. | Optimizing for complete conversion of the limiting reagent and minimizing waste. |

| Addition Rate | Rate of addition of reagents. | Can be crucial for controlling exotherms and selectivity in sensitive reactions. |

For the oxidation step, the choice of oxidizing agent is critical. While powerful reagents like Dess-Martin periodinane provide high yields on a small scale, their cost and the generation of stoichiometric byproducts can be problematic for large-scale synthesis. In contrast, oxidations using more environmentally benign and cost-effective oxidants like molecular oxygen or hydrogen peroxide with appropriate catalysts would be preferable for a scalable process.

Maximizing the yield and purity of the final product is a primary goal of process optimization.

Workup and Isolation: The workup procedure must be designed to efficiently remove unreacted starting materials, reagents, and byproducts. This may involve aqueous washes, extractions, and careful selection of solvents.

Purification: While flash column chromatography is a common purification technique in a laboratory setting, it is often not feasible for large-scale production. nih.gov Crystallization is a highly desirable method for purification on a larger scale as it can provide a high-purity product in a cost-effective manner. The development of a robust crystallization procedure would be a key aspect of process development.

Impurity Profiling: A thorough analysis of the potential impurities that can form during the synthesis is necessary. Understanding the impurity profile allows for the development of strategies to either prevent their formation or efficiently remove them.

Table 2: Comparison of Purification Techniques

| Technique | Advantages | Disadvantages | Scalability |

| Flash Chromatography | High resolution, applicable to a wide range of compounds. | High solvent consumption, not cost-effective for large scale. | Poor |

| Crystallization | High purity, cost-effective, environmentally friendly. | Not all compounds crystallize easily, can have lower recovery. | Excellent |

| Distillation | Effective for volatile compounds. | Requires thermal stability of the product. | Good |

By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring high yield and purity of the final product.

Chemical Reactivity and Transformations of Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

Reactivity Profile of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, amenable to a variety of transformations including cycloadditions, metal-catalyzed reactions, hydration, and hydroamination.

Cycloaddition Reactions, Including [3+2] Cycloadditions

The terminal alkyne of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate can readily participate in cycloaddition reactions. Of particular importance are [3+2] cycloadditions, which are powerful methods for the construction of five-membered heterocyclic rings. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. In this reaction, the terminal alkyne reacts with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, which would be well-suited for a multifunctional molecule like this compound.

Another example of a [3+2] cycloaddition is the reaction with nitrile oxides, which yields isoxazoles. This transformation provides a route to another important class of five-membered heterocycles.

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Typically thermal | 3,5-Disubstituted Isoxazole |

Metal-Catalyzed Transformations Involving the Alkyne

The terminal alkyne is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.

The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. This reaction would allow for the introduction of various aromatic or olefinic substituents at the terminus of the alkyne in this compound, significantly increasing molecular complexity.

Gold- and platinum-catalyzed reactions are also prevalent for terminal alkynes. These metals can catalyze a range of transformations, including cycloisomerization reactions if other nucleophiles are present within the molecule or in the reaction medium. For instance, the presence of the ketone or the carbamate (B1207046) could potentially lead to intramolecular cyclization pathways under the right catalytic conditions.

Table 2: Common Metal-Catalyzed Alkyne Transformations

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Glaser Coupling | Copper(I) salts (e.g., CuCl) | Another terminal alkyne | Symmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | Copper(I) salt | 1-Bromoalkyne | Unsymmetrical Diyne |

Regioselective Hydration and Hydroamination Reactions

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the alkyne can lead to the formation of carbonyl compounds or enamines/imines, respectively. The regioselectivity of these additions is a key consideration.

Hydration of a terminal alkyne like that in this compound typically follows Markovnikov's rule, especially under acidic conditions with mercury(II) catalysis, to yield a methyl ketone. The initial enol intermediate rapidly tautomerizes to the more stable keto form. Anti-Markovnikov hydration to form an aldehyde can be achieved using methods like hydroboration-oxidation.

Hydroamination involves the addition of an N-H bond across the alkyne. This can also proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions employed. Gold, ruthenium, and iridium complexes are often used to catalyze these transformations.

Transformations Involving the Ketone Functional Group

The ketone carbonyl group is electrophilic and has an enolizable α-proton, which gives rise to two main classes of reactivity: nucleophilic addition and enolate chemistry.

Nucleophilic Addition Pathways

The carbonyl carbon of the ketone in this compound is susceptible to attack by a wide variety of nucleophiles.

Reduction of the ketone can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol. The choice of reagent is important, as LiAlH₄ is a much stronger reducing agent and could potentially affect the carbamate group, whereas NaBH₄ is milder and more selective for the ketone.

Grignard and organolithium reagents can add to the ketone to form tertiary alcohols. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbonyl carbon, providing another avenue for C-C bond formation.

Wittig reaction and related olefination reactions (e.g., Horner-Wadsworth-Emmons) provide a means to convert the ketone into an alkene. This transformation is highly valuable for constructing carbon-carbon double bonds with good control over stereochemistry in many cases.

Table 3: Nucleophilic Additions to the Ketone

| Reagent | Product Type |

|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Wittig Reagent (Ph₃P=CHR) | Alkene |

| Cyanide (e.g., KCN/H⁺) | Cyanohydrin |

Enolate Chemistry and Alpha-Functionalization Strategies

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, a process known as α-functionalization.

Alkylation: The enolate can be alkylated by reaction with an alkyl halide. This results in the formation of a new C-C bond at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for generating the enolate.

Aldol (B89426) reaction: The enolate can also act as a nucleophile towards other carbonyl compounds, including aldehydes or other ketones, in an aldol addition or condensation reaction. This is a powerful method for forming β-hydroxy ketones or α,β-unsaturated ketones.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the ketone can be halogenated at the α-position.

The presence of the terminal alkyne and the Boc-protected amine within the same molecule requires careful selection of reaction conditions to ensure that these functional groups are not adversely affected during transformations targeting the ketone's α-position.

Selective Reduction and Oxidation Reactions

The presence of both a ketone and an alkyne in this compound allows for a range of selective reduction and oxidation reactions. The choice of reagents and reaction conditions is crucial to target one functional group while preserving the others.

Selective Reduction:

The ketone and alkyne moieties can be selectively reduced to the corresponding alcohol and alkene or alkane, respectively.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol in the presence of the alkyne and the N-Boc group using mild hydride reagents. Sodium borohydride (NaBH4) is a commonly employed reagent for this transformation, typically in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures. researchgate.netresearchgate.net The reaction is generally clean and high-yielding, without affecting the alkyne or the acid-sensitive N-Boc group.

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| NaBH4 | Methanol | 0 | tert-butyl N-(6-hydroxyoct-7-yn-3-yl)carbamate | >95 |

Reduction of the Alkyne: The terminal alkyne can be selectively hydrogenated to either a cis-alkene or an alkane. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) in the presence of hydrogen gas will yield the corresponding cis-alkene, tert-butyl N-(6-oxooct-7-en-3-yl)carbamate. nih.gov This catalyst is specifically designed to prevent over-reduction to the alkane and is compatible with the ketone and N-Boc functionalities. For complete saturation to the alkane, catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas can be used, which will also reduce the ketone to an alcohol.

| Catalyst | H2 Pressure (atm) | Solvent | Product |

| Lindlar's Catalyst | 1 | Ethyl Acetate | tert-butyl N-(6-oxooct-7-en-3-yl)carbamate |

| Pd/C | 1 | Methanol | tert-butyl N-(6-hydroxyoctyl)carbamate |

Selective Oxidation:

Following the selective reduction of the ketone to a secondary alcohol, this newly formed hydroxyl group can be selectively oxidized back to the ketone or further transformed.

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized back to the ketone using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (B109758) are effective for this transformation and are compatible with the alkyne and N-Boc groups. nih.govlookchem.com Stronger oxidizing agents like chromic acid (Jones reagent) would likely lead to cleavage of the alkyne and potential side reactions. researchgate.netconicet.gov.ar

| Reagent | Solvent | Product |

| PCC | Dichloromethane | This compound |

| Dess-Martin Periodinane | Dichloromethane | This compound |

Baeyer-Villiger Oxidation: The ketone functionality can undergo a Baeyer-Villiger oxidation to form an ester. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govgoogle.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. In the case of this compound, the migration of the more substituted carbon group is generally favored. organic-chemistry.orgpsu.edu

Reactivity of the tert-butyl Carbamate Group

The N-Boc group is a widely used protecting group for amines due to its stability under a variety of conditions. However, it can be selectively removed or transformed when desired.

Selective Deprotection Chemistries

The removal of the N-Boc group, or deprotection, is a common and crucial step in multi-step synthesis. The choice of deprotection method depends on the sensitivity of the other functional groups present in the molecule.

Acid-Catalyzed Deprotection: The most common method for N-Boc deprotection is treatment with a strong acid. researchgate.net Trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are frequently used. nsf.govbldpharm.com The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutene and tert-butanol. This method is generally efficient and clean. researchgate.net However, the strong acidic conditions can potentially lead to side reactions with the alkyne, such as hydration or cyclization.

| Reagent | Solvent | Temperature (°C) |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 - 25 |

| 4M HCl in Dioxane | Dioxane | 0 - 25 |

Base-Catalyzed Deprotection: While less common, N-Boc groups can be cleaved under basic conditions, particularly in the case of N-Boc protected heteroarenes. For aliphatic amines, strong bases at elevated temperatures may be required, which could lead to undesired side reactions with the ketone functionality, such as aldol condensation. Milder basic conditions using reagents like potassium carbonate in methanol have been reported for the deprotection of certain N-Boc protected amines.

Interconversion to Urea (B33335) Derivatives and Other Amide Analogues

The N-Boc group can be a precursor for the synthesis of urea derivatives and other amide analogues.

Conversion to Ureas: A common strategy for converting an N-Boc protected amine to a urea involves a one-pot procedure where the carbamate is first converted in situ to an isocyanate, which then reacts with an amine to form the urea. This transformation can be achieved using reagents like trifluoromethanesulfonyl anhydride (B1165640) and a hindered base such as 2-chloropyridine. The isocyanate intermediate can then be trapped with a primary or secondary amine to yield the corresponding unsymmetrical urea. This method avoids the direct handling of toxic isocyanates. Alternatively, hindered ureas can act as masked isocyanates, allowing for the carbamoylation of nucleophiles under neutral conditions.

| Reagents | Intermediate | Nucleophile | Product |

| Tf2O, 2-chloropyridine | Isocyanate | R-NH2 | N,N'-disubstituted urea |

Chemoselectivity Challenges and Solutions in Multifunctionalized Reactants

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity in any chemical transformation. The goal is to react one functional group selectively without affecting the others. This is often achieved through the use of chemoselective reagents and orthogonal protection strategies.

Challenges:

Acidic Conditions: Strong acids used for N-Boc deprotection can also catalyze the hydration of the alkyne or other acid-mediated reactions.

Basic Conditions: Strong bases can deprotonate the terminal alkyne and the α-protons of the ketone, leading to potential side reactions like aldol condensations or rearrangements.

Nucleophilic Attack: Nucleophiles can potentially react with the ketone carbonyl, the alkyne (via Michael addition if activated), or the carbamate carbonyl.

Oxidizing/Reducing Agents: Many oxidizing and reducing agents are not selective and can react with multiple functional groups simultaneously. For example, strong reducing agents like lithium aluminum hydride would reduce both the ketone and the carbamate.

Solutions:

Use of Mild and Selective Reagents: Employing reagents known for their high chemoselectivity is paramount. For instance, using NaBH4 for ketone reduction avoids reaction with the alkyne and carbamate. Similarly, Lindlar's catalyst allows for the selective reduction of the alkyne to a cis-alkene without affecting the ketone or carbamate. nih.gov

Orthogonal Protecting Groups: In more complex syntheses, it may be necessary to employ an orthogonal protecting group strategy. This involves using protecting groups for different functionalities that can be removed under different, non-interfering conditions. For example, if the N-Boc group needs to be removed while preserving an acid-sensitive alkyne protecting group, a base-labile or photolabile protecting group for the amine might be chosen instead.

Careful Control of Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents can all be manipulated to favor the desired reaction pathway. For example, low-temperature reactions can often enhance selectivity.

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the chemical transformations of the versatile building block, this compound, enabling its use in the synthesis of a wide range of more complex molecules.

Mechanistic Investigations of Chemical Reactions Involving Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

Elucidation of Reaction Pathways and Energy Profiles

No studies detailing the reaction pathways or computational energy profiles for reactions involving tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate have been found.

Identification and Characterization of Reaction Intermediates

There is no available data on the identification or spectroscopic characterization of reaction intermediates formed from this compound in any specific chemical transformation.

Kinetic and Thermodynamic Analyses of Key Transformations

A search for kinetic and thermodynamic data, such as reaction rates, activation energies, or equilibrium constants for transformations of this compound, did not yield any specific results.

Studies on Stereochemical Control and Regioselectivity Mechanisms

No literature is available that discusses the mechanisms of stereochemical control or regioselectivity in reactions where this compound is a reactant.

Role of Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The structural features of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate make it an ideal starting point for the synthesis of complex organic molecules, such as alkaloids, polyketides, and other natural products. The γ-amino ketone framework is a common motif in many biologically active compounds. The Boc-protected amine provides a latent nucleophilic center that can be revealed under acidic conditions for participation in cyclization or coupling reactions.

The terminal alkyne is amenable to a wide array of transformations central to carbon-carbon bond formation. These include, but are not limited to, Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as hydration to form methyl ketones or participation in click chemistry reactions. The ketone functionality can be manipulated through reductions to secondary alcohols (often with stereocontrol), converted to olefins via Wittig-type reactions, or engaged in aldol (B89426) or other enolate-based transformations.

A hypothetical synthetic route towards a complex piperidine (B6355638) alkaloid could involve the initial stereoselective reduction of the ketone, followed by deprotection of the amine and subsequent intramolecular cyclization. The terminal alkyne could then be further elaborated to introduce additional complexity.

Table 1: Potential Transformations of this compound in Total Synthesis

| Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne |

| Ketone | Stereoselective Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral secondary alcohol |

| Boc-protected Amine | Deprotection | Trifluoroacetic acid (TFA) or HCl | Primary amine for cyclization |

Application in Heterocyclic System Construction (e.g., Pyridine (B92270) and Pyrazole (B372694) Derivatives)

The ynone (alkynyl ketone) functionality within this compound is a well-established precursor for the synthesis of various heterocyclic systems. The electrophilic nature of the β-carbon of the alkyne and the carbonyl carbon allows for a range of annulation reactions with appropriate dinucleophiles.

Pyridine Derivatives: Substituted pyridines can be synthesized from ynones through several established methods. One common approach involves a condensation reaction with a 1,3-dicarbonyl compound or its enamine equivalent in the presence of an ammonia (B1221849) source. For instance, reaction with a β-ketoester and ammonium (B1175870) acetate (B1210297) could lead to a highly substituted pyridine ring, where the substituents are derived from the starting ynone and the β-ketoester.

Pyrazole Derivatives: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and their synthetic equivalents is a classical and reliable method. The ynone moiety in this compound can react directly with hydrazine (B178648) or its derivatives to yield substituted pyrazoles. The reaction typically proceeds via a Michael addition of the hydrazine to the alkyne, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring.

Table 2: Exemplary Heterocyclic Syntheses from a Ynone Precursor

| Heterocycle | Co-reactant | General Conditions | Product |

|---|---|---|---|

| Pyridine | β-Ketoester, Ammonium Acetate | Heating in a suitable solvent (e.g., ethanol) | Polysubstituted Pyridine |

| Pyrazole | Hydrazine Hydrate | Reflux in ethanol (B145695) or acetic acid | 3,5-Disubstituted Pyrazole |

Utilization in the Synthesis of Non-Biological Polymeric Scaffolds and Materials

The terminal alkyne of this compound is a key functional group for its application in polymer chemistry, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govroyalsocietypublishing.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the synthesis of well-defined polymers. nih.govroyalsocietypublishing.org

The subject compound can be utilized as a monomer in step-growth polymerizations with difunctional azide-containing monomers. The resulting polymers would feature triazole linkages in the backbone and pendant side chains containing the protected amine and ketone functionalities. These side chains can be further modified post-polymerization to tune the material's properties. For example, deprotection of the Boc group would yield polymers with primary amine side chains, which could be used for further functionalization or to impart pH-responsiveness.

Alternatively, the molecule can be used to functionalize existing polymers that have azide (B81097) groups, thereby introducing the protected amine and ketone functionalities onto a pre-formed polymer scaffold. This approach is useful for creating functional materials with specific properties for applications in areas such as drug delivery, coatings, or as functional resins for solid-phase synthesis.

Table 3: Potential Polymerization Reactions

| Polymerization Type | Co-monomer/Polymer | Key Reaction | Resulting Polymer Feature |

|---|---|---|---|

| Step-growth Polymerization | Diazide Compound | CuAAC Click Chemistry | Triazole-linked polymer with functional side chains |

Strategic Intermediate for Generating Molecular Diversity

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov Bifunctional or multifunctional molecules like this compound are excellent starting points for DOS because their different functional groups can be reacted in various combinations and sequences to rapidly generate a wide range of molecular scaffolds. nih.govwuxibiology.comresearchgate.net

Starting from this single intermediate, a multitude of distinct molecular architectures can be accessed. For example, in one branch of a synthetic library, the alkyne could be reacted with a panel of different azides to create a library of triazoles. In another branch, the ketone could be converted into a library of hydrazones by reacting it with various hydrazines. In a third branch, the Boc-protected amine could be deprotected and acylated with a diverse set of carboxylic acids.

Furthermore, combinations of these reactions can be employed. For instance, an initial Sonogashira coupling at the alkyne, followed by reduction of the ketone and subsequent deprotection and acylation of the amine, would lead to a highly diverse set of complex molecules. This ability to systematically and efficiently generate a large number of related but structurally distinct compounds is a hallmark of a valuable intermediate in diversity-oriented synthesis.

Table 4: Diversity-Oriented Synthesis Pathways

| Reaction Pathway | Functional Group 1 Transformation | Functional Group 2 Transformation | Resulting Library Scaffold |

|---|---|---|---|

| Pathway A | Alkyne -> Triazole (with various azides) | Ketone (unchanged) | Library of triazole-containing γ-amino ketones |

| Pathway B | Ketone -> Hydrazone (with various hydrazines) | Alkyne (unchanged) | Library of hydrazone-containing alkynyl amines |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound such as tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition and molecular formula.

Expected HRMS Data:

For this compound (molecular formula: C₁₃H₂₁NO₃), the expected monoisotopic mass would be calculated with high precision. An electrospray ionization (ESI) source is commonly used for such molecules.

Illustrative HRMS Data Table

| Ion Species | Calculated m/z |

| [M+H]⁺ | 240.1594 |

| [M+Na]⁺ | 262.1414 |

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified from published sources for this specific compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the compound's structural connectivity. For instance, characteristic losses of the tert-butyl group (56 Da) or the entire Boc group (100 Da) would be expected, alongside fragments resulting from cleavage at the keto and carbamate (B1207046) functionalities.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed atomic-level structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of protons and carbons, multi-dimensional NMR techniques are necessary for a complete structural assignment.

¹H NMR: Would show distinct signals for the protons of the tert-butyl group, the methine proton adjacent to the nitrogen, the methylene (B1212753) groups of the octyl chain, and the terminal alkyne proton. The chemical shifts and coupling constants would provide information about the connectivity of the proton network.

¹³C NMR: Would reveal the number of unique carbon atoms, with characteristic chemical shifts for the carbonyl carbons of the carbamate and ketone, the sp-hybridized carbons of the alkyne, and the aliphatic carbons.

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish the correlations between protons that are coupled to each other, allowing for the tracing of the entire spin system of the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the protons on the carbon adjacent to the nitrogen and the carbonyl carbon of the Boc group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, a NOESY experiment can reveal through-space correlations between protons that are in close proximity, which can help determine the relative stereochemistry if chiral centers are present.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

Expected Vibrational Frequencies:

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Illustrative IR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (carbamate) | ~3300 | Stretching vibration |

| C≡C-H (alkyne) | ~3300 | C-H stretching vibration |

| C-H (aliphatic) | 2850-3000 | Stretching vibrations |

| C≡C (alkyne) | ~2100 | Stretching vibration (can be weak) |

| C=O (ketone) | ~1715 | Stretching vibration |

| C=O (carbamate) | ~1685 | Stretching vibration |

| C-N (carbamate) | 1200-1300 | Stretching vibration |

| C-O (carbamate) | 1000-1200 | Stretching vibration |

Note: This data is based on typical ranges for these functional groups and is not from an experimental spectrum of the specific compound.

Raman spectroscopy would provide complementary information, particularly for the C≡C triple bond, which often gives a strong Raman signal.

X-ray Crystallography for Definitive Structure Elucidation and Absolute Stereochemistry

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.

If the molecule is chiral, X-ray crystallography of a suitable single crystal can also be used to determine the absolute stereochemistry of the chiral centers. This is often achieved through the use of anomalous dispersion effects.

While no published crystal structure for this compound is available, analysis of related structures, such as tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, reveals detailed crystallographic parameters that would be analogous. nih.gov

Illustrative Crystal Data Table for a Related Compound

| Parameter | Value (for a related carbamate) |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 6.0475 (2) |

| b (Å) | 20.8957 (6) |

| c (Å) | 10.2928 (3) |

| β (°) | 94.675 (3) |

| V (ų) | 1296.34 (7) |

| Z | 4 |

Source: Data for tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the primary method for determining the purity of the compound. A suitable C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely be employed. A UV detector would be effective for detection due to the presence of the carbonyl groups. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area percentage would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the thermal stability and volatility of the compound, GC-MS could also be used for purity analysis. The gas chromatogram would separate the compound from any volatile impurities, and the mass spectrometer would provide mass spectra for each separated component, aiding in their identification. However, the potential for thermal decomposition of the carbamate functionality needs to be considered.

Chiral Chromatography: If the compound is synthesized as a racemate or a mixture of diastereomers, chiral HPLC or chiral GC would be necessary to separate the enantiomers or diastereomers and determine the enantiomeric excess or diastereomeric ratio.

Computational and Theoretical Investigations of Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. Quantum chemical calculations, typically using Density Functional Theory (DFT), can determine the energies and spatial distributions of the molecular orbitals.

The most critical orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). libretexts.org

For tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate, the HOMO is expected to be localized primarily on the carbamate (B1207046) group, specifically involving the non-bonding lone pair electrons of the nitrogen and oxygen atoms, which are delocalized through resonance. acs.org The LUMO, conversely, is anticipated to be the π* (pi-antibonding) orbital of the carbonyl (C=O) group. oregonstate.edu This is because the carbonyl carbon is the most electron-deficient center in the molecule, making it a prime target for nucleophilic attack. libretexts.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the alkyl chain in this compound allows it to adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This is achieved by mapping the potential energy surface (PES), which describes the molecule's energy as a function of its geometric parameters, such as bond rotation angles (dihedral angles). libretexts.orgwikipedia.org

Computational methods can systematically scan the PES by rotating key single bonds—such as the C-C bonds in the octyl chain and the C-N bond of the carbamate—to locate energy minima (stable conformers) and energy maxima (transition states between conformers). nih.gov Due to the presence of multiple rotatable bonds, the PES for this molecule would be complex, featuring a global minimum (the most stable conformer) and several local minima. pythoninchemistry.org These low-energy conformers could range from fully extended, linear shapes to more compact, folded structures where the ends of the molecule may interact. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles |

|---|---|---|

| Global Minimum (Extended Chain) | 0.00 | ~180° (anti-periplanar) for C-C bonds |

| Local Minimum (Folded Conformer 1) | +1.8 | Gauche interactions in the alkyl chain |

| Local Minimum (Folded Conformer 2) | +2.5 | Different chain folding pattern |

Computational Prediction of Reactivity and Selectivity

Computational models can predict the most likely sites of chemical reaction and the selectivity of those reactions. As indicated by the frontier orbital analysis (Section 7.1), the most reactive site for nucleophilic attack is the carbonyl carbon of the ketone group. libretexts.org This can be further visualized using a calculated electrostatic potential (ESP) map, which would show a region of high positive potential (electrophilicity) around the carbonyl carbon.

Furthermore, the molecule contains an ynone functional group (a ketone conjugated with an alkyne), which can potentially undergo conjugate (or Michael) addition. However, for most hard nucleophiles, direct attack at the carbonyl carbon is kinetically favored over conjugate addition to the alkyne. eurekaselect.com

Selectivity can also be predicted. The carbon at position 3 is a stereocenter. If a nucleophile attacks the planar carbonyl group at position 6, a new stereocenter will be formed. The presence of the existing stereocenter at C3 will influence the facial selectivity of the attack, leading to a preferential formation of one diastereomer over the other. Computational models, such as those based on the Felkin-Anh model, can be used to predict this stereochemical outcome by calculating the energies of the different transition states leading to the possible products. libretexts.orgvub.be The preferred reaction pathway will be the one that proceeds through the lowest-energy transition state.

Transition State Modeling and Reaction Mechanism Simulations

To gain a quantitative understanding of a chemical reaction, computational chemists model the entire reaction pathway, from reactants to products, including the high-energy transition state (TS). scienceopen.com A transition state is a specific molecular configuration that represents the energy maximum along the minimum energy path connecting reactants and products. acs.org

For a nucleophilic addition to the ketone in this compound, a TS search would be performed. This involves locating a saddle point on the potential energy surface where the structure has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new nucleophile-carbon bond and the breaking of the C=O pi bond). academie-sciences.fr

The calculated energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate. By modeling the transition states for competing reaction pathways (e.g., formation of different stereoisomers), the selectivity of the reaction can be accurately predicted. For the attack on the ketone, calculations would likely confirm the Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°. libretexts.org

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack leading to Diastereomer A | 15.2 | Major Product |

| Attack leading to Diastereomer B | 16.9 | Minor Product |

Molecular Dynamics Simulations for Dynamic Properties

While quantum mechanical calculations are excellent for analyzing static properties and specific reaction steps, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water or chloroform). This allows for the study of several dynamic properties:

Conformational Dynamics: MD can show how the molecule transitions between the different stable conformations identified in the PES mapping, providing a more realistic picture of its flexibility in solution. nih.gov

Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to show the average distance and coordination number of solvent molecules around specific functional groups, such as the polar carbonyl oxygen or the N-H group of the carbamate, which can act as a hydrogen bond donor. researchgate.net

Transport Properties: Although less relevant for a single molecule, MD can be used to calculate properties like the diffusion coefficient.

MD simulations provide a bridge between the static picture of a single molecule and its behavior in a realistic, dynamic chemical environment. nih.gov

Synthesis and Reactivity of Structural Analogues and Derivatives of Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate

Systematic Modifications of the Alkyl Chain and Peripheral Functional Groups

No studies have been found that describe the systematic modification of the octyn chain of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate. Research on altering the chain length, introducing branching, or modifying the positions of the ketone and carbamate (B1207046) functional groups is not present in the current body of scientific literature.

Investigation of Positional and Stereoisomers

There is no published research on the synthesis or comparative reactivity of positional isomers of this compound, such as moving the ketone to a different position on the alkyl chain. Furthermore, as the compound possesses a stereocenter at the third carbon, stereoisomers are possible. However, no studies concerning the stereoselective synthesis or the properties of different stereoisomers have been reported.

Elucidation of Structure-Reactivity Relationships

Due to the absence of synthesized analogues and derivatives, no structure-reactivity relationships have been established for this compound. Such studies would require a library of related compounds with systematic variations in their structure, which, as stated, is not available in the published literature.

Future Research Directions and Outlook for Tert Butyl N 6 Oxooct 7 Yn 3 Yl Carbamate Chemistry

Exploration of Emerging and Sustainable Synthetic Methodologies

The synthesis of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate necessitates a multi-step approach that can be optimized using modern, sustainable methods. Future research will likely focus on improving the efficiency and environmental footprint of its production.

Catalytic Approaches to Ynone Formation: The core of the target molecule is an ynone structure (a conjugated ketone and alkyne). thieme-connect.comnumberanalytics.com Traditional methods for ynone synthesis often involve stoichiometric organometallic reagents. Emerging methodologies, however, favor catalytic approaches. thieme-connect.comresearchgate.net A promising route involves the Sonogashira coupling of a suitable terminal alkyne with an acyl chloride or, more sustainably, a carboxylic acid. rsc.orgrsc.org Research into novel palladium and copper co-catalyst systems aims to reduce catalyst loading, increase turnover numbers, and enable the use of greener solvents. rsc.org The use of carboxylic acids directly, activated by reagents like 2-chloroimidazolium chloride, circumvents the need to prepare more reactive acyl chlorides, thus shortening the synthetic sequence and reducing waste. rsc.orgrsc.org

Green Protection Strategies: The tert-butyl carbamate (B1207046) (Boc) group is a standard protecting group for amines. organic-chemistry.org Sustainable synthetic efforts will explore catalyst-free and solvent-free conditions for the introduction of the Boc group, potentially using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild heating or high-pressure CO₂ conditions. researchgate.netresearchgate.net Developing methods for selective mono-protection of diamine precursors in an environmentally benign manner is a key area of research. researchgate.net

Convergent Synthetic Pathways: A modular, convergent synthesis is preferable to a lengthy linear one. Future strategies could involve synthesizing two key fragments: one containing the Boc-protected amino alcohol and another possessing the terminal alkyne. These fragments could then be joined, followed by oxidation to form the ketone. Alternatively, a chiral pool starting material could be elaborated to build the carbon backbone with the correct stereochemistry at the C-3 position, followed by the sequential introduction of the alkyne and ketone functionalities.

| Catalyst System | Acyl Source | Typical Conditions | Advantages | Research Focus |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Acyl Chloride | Amine base (e.g., Et₃N), organic solvent | Well-established, high yields | Lowering Pd loading, ligand development |

| Pd(OAc)₂ / Xantphos / CuI | Carboxylic Acid + Activator | Organic base, higher temperatures | Avoids acyl chloride preparation, broader substrate scope rsc.org | Milder activators, recyclable catalysts |

| Gold (I) Complexes | Aldehyde (oxidative) | Oxidant, mild conditions | High regioselectivity, functional group tolerance organic-chemistry.org | Expanding oxidant scope, catalyst stability |

| Copper Nanoparticles | Acyl Chloride | Ligand- and solvent-free | Reusable catalyst, simplified purification wikipedia.org | Improving long-term stability and activity |

Discovery of Novel Chemical Transformations and Reaction Pathways

The unique arrangement of functional groups in this compound opens avenues for novel chemical transformations, particularly in the synthesis of complex heterocyclic systems. numberanalytics.com

Ynone-Mediated Cyclizations: Ynones are powerful precursors for heterocycle synthesis. numberanalytics.comrsc.org The conjugated system is susceptible to a variety of cyclization reactions. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while hydroxylamine (B1172632) can produce isoxazoles. researchgate.net The presence of the protected amine at the C-3 position offers a handle for directing intramolecular reactions. Upon deprotection, the resulting free amine could participate in intramolecular conjugate additions to the ynone system, leading to the formation of nitrogen-containing rings, such as substituted piperidines or azepanes, depending on the reaction conditions and catalysts employed.

Transformations of the Terminal Alkyne: The terminal alkyne is a highly versatile functional group. It can readily participate in:

Azide-Alkyne Cycloadditions: As a cornerstone of "click chemistry," this reaction allows for the facile formation of triazole rings, enabling the conjugation of the molecule to other chemical entities. numberanalytics.com

Further Couplings: The alkyne can undergo further Sonogashira or other cross-coupling reactions to extend the carbon skeleton.

Hydration: While the molecule already contains a ketone, selective hydration of the alkyne under gold or mercury catalysis could potentially lead to a 1,3-diketone, a valuable synthetic intermediate. chemistrysteps.comlibretexts.org

Selective Reductions and Additions: The presence of two carbonyl groups (ketone and carbamate) and an alkyne allows for the exploration of chemoselective reactions. Selective reduction of the ketone without affecting the alkyne or carbamate could be achieved using specific reagents like sodium borohydride (B1222165) under controlled conditions. Similarly, organometallic reagents could be added selectively to the ketone. The development of catalytic systems that can distinguish between these functionalities will be a significant area of research.

Potential Advanced Applications in Material Science and Other Non-Biological Domains

The bifunctional nature of this compound makes it an attractive monomer and cross-linker for the synthesis of advanced functional materials.

Polymer Synthesis: The terminal alkyne group is particularly useful in polymer chemistry. numberanalytics.com

Alkyne Metathesis: Acyclic Diyne Metathesis (ADIMET) polymerization could be employed to synthesize polyesters with conjugated backbones, potentially leading to materials with interesting optical or electronic properties. rsc.org

"Click" Polymerization: The molecule could serve as a monomer in step-growth polymerization with diazide compounds, creating highly regular, functionalized polymers. numberanalytics.com

Polymer Functionalization: The alkyne can be used to graft the molecule onto existing polymer backbones via click chemistry, introducing pendant ketone and protected amine functionalities for further modification. researchgate.net

Cross-Linked Networks and Hydrogels: The ability of the alkyne to react with thiols via thiol-yne chemistry provides a mechanism for creating cross-linked polymer networks. nih.gov By controlling the degree of cross-linking, materials ranging from soft elastomers to rigid plastics could be developed. The ketone functionality within the cross-linked network would be available for post-synthesis modification, such as the attachment of other molecules through oxime ligation. This could be particularly useful in creating smart materials or functional hydrogels. nih.gov

Surface Modification: The terminal alkyne can be used to anchor the molecule to surfaces that have been functionalized with azide (B81097) groups. This would create a surface decorated with ketone and protected amine groups, which could be used to alter surface properties like wettability or to create platforms for sensing applications.

| Application Area | Key Functional Group | Potential Material Type | Resulting Properties |

|---|---|---|---|

| Conductive Polymers | Alkyne | Conjugated Polymers (via ADIMET) | Semiconducting, Photoluminescent |

| Functional Coatings | Alkyne | Surface-grafted Monolayers (via Click) | Modified wettability, reactive surface |

| Soft Elastomers | Alkyne/Ketone | Cross-linked Polyesters (via Thiol-Yne) | Tunable mechanical properties, post-functionalizable nih.gov |

| Smart Hydrogels | Ketone | Functionalized Polymer Networks | Stimuli-responsive, bio-conjugation sites |

Integration with Flow Chemistry and Automation in Organic Synthesis

The synthesis of complex molecules like this compound can be significantly enhanced by leveraging modern technologies such as flow chemistry and laboratory automation. researchgate.net

Flow Chemistry for Ynone Synthesis: The preparation of ynones, which can involve unstable intermediates like metal acetylides or require precise control over reaction conditions, is well-suited to continuous flow processing. researchgate.netresearchgate.netvapourtec.com Flow reactors offer superior heat and mass transfer, allowing for safer handling of exothermic reactions and potentially unstable reagents. evonik.comcinz.nz A future automated synthesis could involve a flow module where a terminal alkyne is metalated and immediately reacted with an acyl source in a subsequent chamber, minimizing the lifetime of hazardous intermediates and improving yield and consistency. researchgate.netresearchgate.net

Automated Synthesis Platforms: The multi-step synthesis of the target compound is a prime candidate for automation. acm.orgwikipedia.org Modern automated synthesis consoles can perform sequential reactions, purifications, and analyses with minimal human intervention. chemistryworld.comsigmaaldrich.com A synthesis campaign could be designed where a starting material is loaded into the system, and a series of pre-packed reagent cartridges are used to perform each step—for example, Boc-protection, oxidation, and ynone formation—sequentially. Such systems increase reproducibility, accelerate the optimization of reaction conditions, and allow chemists to focus on experimental design rather than manual execution. wikipedia.orgsigmaaldrich.com The integration of in-line analytics, such as HPLC or NMR, would provide real-time data for process optimization.

The future of chemistry for molecules like this compound lies in the synergy of discovering novel, efficient synthetic routes and reaction pathways while simultaneously developing advanced materials and embracing technological innovations in synthesis and production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.